molecular formula C23H24N4O2 B10881706 (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10881706
M. Wt: 388.5 g/mol
InChI Key: KZUWEPVXOCJOKP-UHFFFAOYSA-N
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Description

The compound (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazol-3-one derivative with a complex structure featuring a 5-methoxyindole moiety. Pyrazol-3-ones are heterocyclic compounds widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Key structural attributes include:

  • Pyrazol-3-one core: A five-membered ring with two adjacent nitrogen atoms and a ketone group.
  • (4Z)-ethylidene substituent: A conjugated double bond configuration (Z-isomer) that influences molecular rigidity and binding interactions.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

4-[N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H24N4O2/c1-15(22-16(2)26-27(23(22)28)18-7-5-4-6-8-18)24-12-11-17-14-25-21-10-9-19(29-3)13-20(17)21/h4-10,13-14,25-26H,11-12H2,1-3H3

InChI Key

KZUWEPVXOCJOKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCCC3=CNC4=C3C=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Pyrazolone Core: The indole derivative is then reacted with a suitable hydrazine derivative to form the pyrazolone ring.

    Methoxylation: Introduction of the methoxy group can be done using methyl iodide in the presence of a base such as potassium carbonate.

    Final Coupling: The final step involves coupling the indole-pyrazolone intermediate with an appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenated product.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Potential use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Structural Comparisons

Pyrazol-3-one derivatives vary significantly in their substituents, which dictate their physicochemical and pharmacological profiles. Below is a comparison with structurally related compounds (Table 1):

Table 1: Structural Comparison of Pyrazol-3-one Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight ChemSpider ID
Target Compound C₂₄H₂₃N₅O₂ 5-Methoxyindole, phenyl, methyl 425.48 g/mol Not provided
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one C₂₁H₁₉FN₆O 4-Fluorophenyl, 1,2,4-triazolylmethyl 390.42 g/mol 5004680
(4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one C₂₃H₂₁N₇O₄ 4-Methoxyphenyl, 4-nitrophenyl, imidazol-4-yl 483.46 g/mol MFCD06191798
5-Ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one C₁₉H₂₀N₄O₂ Pyridinylmethyl, ethoxy 336.39 g/mol CHEMBL3209979

Key Observations :

  • The target compound is distinguished by its 5-methoxyindole group , which is absent in other analogs. This group may enhance interactions with hydrophobic binding pockets in biological targets.
  • The imidazole and triazole groups in offer hydrogen-bonding capabilities, which could enhance target affinity compared to the indole moiety in the target compound.

Research Findings and Gaps

Structural Optimization : Modifications to the indole moiety (e.g., halogenation) could enhance the target compound’s bioavailability, as seen in fluorophenyl analogs .

Lack of Direct Data: No evidence explicitly addresses the target compound’s bioactivity.

Biological Activity

The compound (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

1. Chemical Structure and Properties

Molecular Formula: C23H26N4O2
Molecular Weight: 402.48 g/mol
IUPAC Name: (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

The compound features a unique structure comprising indole and pyrazolone moieties, which are known for their diverse biological activities.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis.
  • Coupling Reaction: The indole derivative is coupled with a pyrazolone under specific conditions to form the target compound.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

3.1 Antimicrobial Activity

Research indicates that compounds with similar structural motifs to (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exhibit significant antimicrobial properties. For instance, derivatives of pyrazolone have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

3.2 Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This mechanism is common among indole derivatives, which often modulate immune responses .

3.3 Anticancer Potential

Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells through the modulation of signal transduction pathways. The presence of the indole moiety is particularly relevant as it has been associated with anticancer activity .

4. Case Studies and Research Findings

Study Findings Reference
Study on pyrazolone derivativesDemonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria
Investigation of indole-based compoundsShowed anti-inflammatory effects in vitro
Evaluation of anticancer propertiesInduced apoptosis in various cancer cell lines

5. Conclusion

The compound (4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory domains, along with potential anticancer effects. Further research is necessary to fully elucidate its mechanisms of action and therapeutic applications.

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